molecular formula C5H6N6O B12872507 5-(4-Amino-1H-imidazol-5-yl)-1H-1,2,4-triazol-3(2H)-one

5-(4-Amino-1H-imidazol-5-yl)-1H-1,2,4-triazol-3(2H)-one

Cat. No.: B12872507
M. Wt: 166.14 g/mol
InChI Key: WUAAXIOHKNBLKM-UHFFFAOYSA-N
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Description

5-(4-Amino-1H-imidazol-5-yl)-1H-1,2,4-triazol-3(2H)-one is a heterocyclic compound that contains both imidazole and triazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Amino-1H-imidazol-5-yl)-1H-1,2,4-triazol-3(2H)-one typically involves multi-step reactions starting from readily available precursors One common method involves the cyclization of appropriate intermediates under controlled conditions

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure high yield and purity, as well as cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(4-Amino-1H-imidazol-5-yl)-1H-1,2,4-triazol-3(2H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The amino group and other reactive sites on the molecule can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield different imidazole or triazole derivatives, while substitution reactions could introduce various functional groups onto the molecule.

Scientific Research Applications

5-(4-Amino-1H-imidazol-5-yl)-1H-1,2,4-triazol-3(2H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(4-Amino-1H-imidazol-5-yl)-1H-1,2,4-triazol-3(2H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules with imidazole and triazole rings, such as:

  • 4-Amino-1H-imidazole-5-carboxamide
  • 1H-1,2,4-Triazole-3-thiol
  • 5-Methyl-1H-imidazole-4-carboxamide

Uniqueness

What sets 5-(4-Amino-1H-imidazol-5-yl)-1H-1,2,4-triazol-3(2H)-one apart is its unique combination of functional groups and ring structures, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C5H6N6O

Molecular Weight

166.14 g/mol

IUPAC Name

3-(4-amino-1H-imidazol-5-yl)-1,4-dihydro-1,2,4-triazol-5-one

InChI

InChI=1S/C5H6N6O/c6-3-2(7-1-8-3)4-9-5(12)11-10-4/h1H,6H2,(H,7,8)(H2,9,10,11,12)

InChI Key

WUAAXIOHKNBLKM-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(N1)C2=NNC(=O)N2)N

Origin of Product

United States

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